What are the physical and chemical properties of Sodium trifluoroacetate?
What are the physical and chemical properties of Sodium trifluoroacetate?
Sodium Trifluoroacetate (B77799): A Comprehensive Technical Guide
An In-depth Examination of its Physicochemical Properties and Applications for Researchers and Drug Development Professionals
Sodium trifluoroacetate (CF₃COONa) is the sodium salt of trifluoroacetic acid. It is a white, crystalline, hygroscopic solid that serves as a critical reagent and building block in numerous scientific and industrial applications.[1][2] For professionals in research and drug development, a thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization. This guide provides a detailed overview of sodium trifluoroacetate, summarizing its key characteristics, experimental methodologies, and its significant role in synthesis and analysis.
Physical Properties
Sodium trifluoroacetate is a stable compound under standard conditions, characterized by its high melting point and solubility in polar solvents.[3] Its physical properties are quantitatively summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [4][5] |
| Molecular Formula | C₂F₃NaO₂ or CF₃COONa | [3][6] |
| Molecular Weight | 136.01 g/mol | [3][6] |
| Melting Point | 205-207 °C (decomposes) | [3][4][7] |
| Boiling Point | Decomposes | [4] |
| Density | 1.49 g/mL | [3][4][7] |
| Solubility in Water | 625 g/L at 20 °C | [4] |
| pH | ~7 (in aqueous solution) | [5] |
The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][8] Therefore, it should be stored in a dry, well-ventilated place under an inert atmosphere.[9][10]
Solubility Profile
Sodium trifluoroacetate exhibits high solubility in water and most polar organic solvents, including alcohols, acetonitrile, and dimethylformamide.[4] Its solubility in trifluoroacetic acid is 15.1 g per 100 g of solvent at 29.8°C.[11] This broad solubility makes it a versatile reagent in a variety of reaction media.[3]
Chemical Properties and Reactivity
The chemical behavior of sodium trifluoroacetate is dictated by the strong electron-withdrawing effect of the trifluoromethyl group. This influences its basicity, stability, and utility as a synthetic reagent.
| Identifier | Value | Source(s) |
| CAS Number | 2923-18-4 | [3][4] |
| PubChem CID | 517019 | [1][3] |
| EC Number | 220-879-6 | [4][5] |
| InChI Key | UYCAUPASBSROMS-UHFFFAOYSA-M | [4][7] |
| SMILES | C(C(=O)[O-])(F)(F)F.[Na+] | [4] |
Basicity
Trifluoroacetic acid is a strong acid with a pKa of approximately 0.23-0.52.[4][12] Consequently, its conjugate base, the trifluoroacetate anion, is an extremely weak base.[4] It can be protonated by strong acids like hydrochloric acid or sulfuric acid to regenerate trifluoroacetic acid.[4]
Stability and Decomposition
Sodium trifluoroacetate is a stable compound under normal storage conditions. However, it undergoes thermal decomposition at temperatures above 200°C, generating toxic fluorinated byproducts.[8] The thermal decomposition of its parent acid, trifluoroacetic acid, at higher temperatures (300-390°C) yields products such as carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride.[13] The compound is incompatible with strong oxidizing agents and strong bases.[9][14]
Role in Synthesis: Trifluoromethylation
A key application of sodium trifluoroacetate is as a reagent for trifluoromethylation, the process of introducing a trifluoromethyl (-CF₃) group into a molecule.[4][10] This is particularly valuable in pharmaceutical and agrochemical development, as the -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity.[3]
Experimental Protocols
Detailed and reproducible experimental methods are crucial for scientific research. This section outlines protocols for the synthesis and purification of sodium trifluoroacetate, along with general methodologies for determining its key physical properties.
Synthesis and Purification
Synthesis: A common laboratory-scale synthesis involves the neutralization of trifluoroacetic acid with a sodium base.[4][10]
-
An equivalent amount of sodium carbonate (or sodium hydroxide) is carefully dissolved in a 50% aqueous solution of trifluoroacetic acid.[4][10]
-
The resulting solution is filtered to remove any insoluble impurities.
-
The water is removed via vacuum evaporation. Care must be taken to avoid overheating, which could lead to decomposition of the salt.[4]
-
The resulting solid is dried under vacuum at 100°C to yield the final product.[4][10]
Purification: To remove potential contaminants such as sodium chloride, several purification methods can be employed:
-
Recrystallization: The crude product can be recrystallized from dilute ethanol (B145695).[10]
-
Precipitation: The compound can be precipitated from an ethanol solution by the addition of dioxane, followed by several recrystallizations from hot absolute ethanol.[10]
-
Acid Treatment: The solid can be treated with trifluoroacetic acid and evaporated twice to remove certain impurities before recrystallization.[10]
Determination of Physical Properties
Melting Point Determination (Capillary Method):
-
A small amount of the dried, powdered sodium trifluoroacetate is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is increased at a controlled rate.
-
The temperature range is recorded from the point at which the substance begins to melt and decompose to when it is completely liquefied. For sodium trifluoroacetate, decomposition is observed concurrently with melting.[3]
Solubility Determination (Equilibrium Solubility Method):
-
An excess amount of sodium trifluoroacetate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
A known volume of the saturated solution is carefully evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated (e.g., in g/L).
Applications in Research and Drug Development
Sodium trifluoroacetate is a multifaceted compound with broad applications in organic synthesis, analytical chemistry, and biochemistry, making it highly relevant to the drug development pipeline.[3]
-
Organic and Fluorine Chemistry: It is a primary reagent for introducing fluorine atoms into organic molecules.[3] Fluorination is a key strategy in drug design to improve metabolic stability, binding affinity, and other pharmacokinetic properties.
-
Analytical Chemistry: In mass spectrometry, it is used as a derivatizing agent to improve the detection and analysis of compounds. It also serves as a standard in NMR spectroscopy.[3]
-
Biochemistry: It can be used as a buffer in biochemical assays to maintain stable pH levels, which is critical for studying enzyme activity.[3] It has also been employed as a stabilizing agent for proteins and enzymes.[15]
-
Material Science: The compound is used in creating fluorinated polymers and materials that possess desirable properties like high chemical resistance and low surface energy.[3]
Role in the Drug Development Pipeline
In peptide-based drug development, trifluoroacetic acid is widely used during solid-phase synthesis and purification, resulting in the peptide being isolated as a trifluoroacetate (TFA) salt.[16] While this is a common outcome of early-stage research, TFA salts are viewed less favorably by regulatory bodies compared to other salts like hydrochloride or acetate (B1210297) due to concerns about potential toxicity.[16][17] Studies have shown that TFA salts can suppress the proliferation of certain cell types in a dose-dependent manner.[16] Therefore, a salt-exchange step is often required during later stages of drug development.
Safety and Handling
Sodium trifluoroacetate is considered hazardous. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][8] It is also toxic if swallowed.[4]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[18] Avoid dust formation.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[8][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] The material is hygroscopic and should be protected from moisture.[2][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]
Conclusion
Sodium trifluoroacetate is a compound with a unique and valuable set of physical and chemical properties. Its high stability, solubility, and reactivity make it an indispensable tool in modern chemistry. For researchers and professionals in drug development, it serves as a key reagent for synthesizing novel fluorinated compounds, while its presence as a counter-ion in peptide drugs necessitates careful consideration during the development and regulatory process. A comprehensive understanding of its characteristics, as detailed in this guide, is essential for leveraging its full potential while ensuring safe and effective handling.
References
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- 3. chemimpex.com [chemimpex.com]
- 4. Sodium trifluoroacetate - Wikipedia [en.wikipedia.org]
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- 8. gelest.com [gelest.com]
- 9. fishersci.com [fishersci.com]
- 10. Sodium trifluoroacetate | 2923-18-4 [chemicalbook.com]
- 11. sodium trifluoroacetate [chemister.ru]
- 12. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. fishersci.com [fishersci.com]
- 15. CAS 2923-18-4: Sodium trifluoroacetate | CymitQuimica [cymitquimica.com]
- 16. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 17. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
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